2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide
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Overview
Description
“2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide” is a chemical compound with the molecular formula C17H14BrNO2S2 and a molecular weight of 408.331. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is not well developed, but a radical approach has been reported2. This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation2.Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving this compound, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis2. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations2.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, its molecular formula is C17H14BrNO2S2 and it has a molecular weight of 408.331.Scientific Research Applications
Photodynamic Therapy Applications
- The study of zinc phthalocyanine derivatives, which share similar complex structures and bromo- and methoxy- functionalities with the compound , indicates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
- Bromophenols derived from marine algae, which have bromo- and hydroxy- functionalities, have shown significant antibacterial activity. This suggests that compounds with similar bromo- and hydroxy- groups could be explored for their antimicrobial properties, especially against bacterial strains (Xu et al., 2003).
Antioxidant Applications
- Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against free radicals. This suggests potential applications of structurally similar compounds as natural antioxidants in food and pharmaceutical industries to prevent oxidative stress and associated diseases (Li et al., 2012).
Chemical Synthesis and Reactions
- Research on the synthesis and reactions of benzothiophen derivatives, similar in complexity to the compound , contributes to the development of new synthetic methodologies. These methodologies could be applied in the synthesis of complex molecules for pharmaceuticals or material sciences (Chapman et al., 1973).
Molecular Docking and Theoretical Analysis
- Structural and theoretical analyses of methoxyphenylbenzamide isomers, including the role of halogen bonding in molecular interactions, can inform the design of pharmacophores and drug molecules. Understanding these interactions could lead to the development of new therapeutic agents with improved efficacy and specificity (Moreno-Fuquen et al., 2022).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
The future directions for this compound are not readily available. However, the development of new methods for the protodeboronation of pinacol boronic esters could open up new possibilities for the synthesis of complex molecules2.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYSQTOPNIGJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)-5-methoxybenzamide |
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